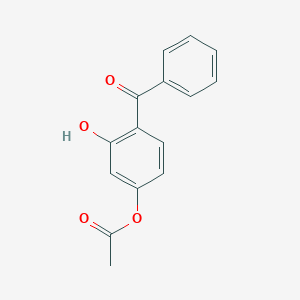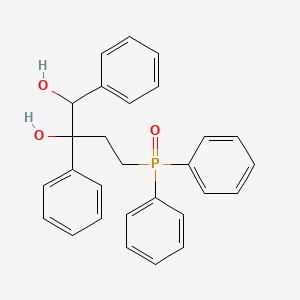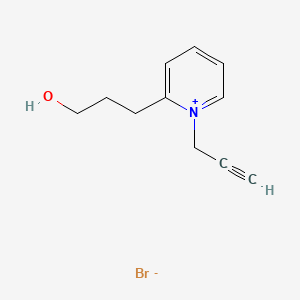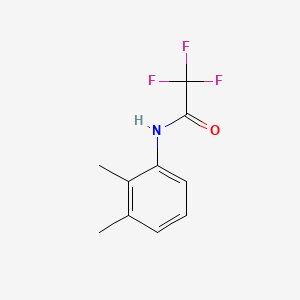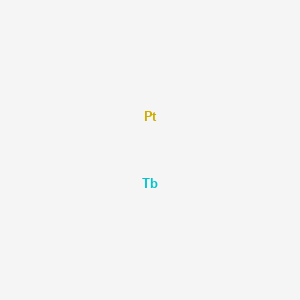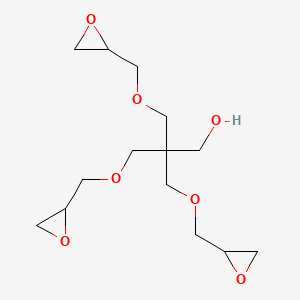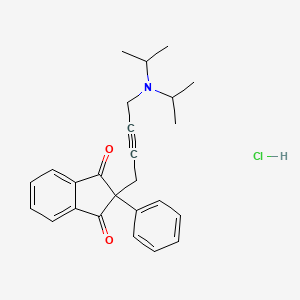
1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride is a synthetic compound that belongs to the class of indandione derivatives Indandione derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride typically involves multi-step organic reactions. One common method involves the palladium-catalyzed intramolecular carbonylative annulation of 1-(2-halophenyl)-1,3-diones using phenyl formate as a CO source. This reaction is carried out in the presence of potassium phosphate (K3PO4) as a base and dimethyl sulfoxide (DMSO) as a solvent at 95°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anticoagulant activity.
Industry: Utilized in the development of dyes, photoinitiators, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride involves its interaction with specific molecular targets. For instance, indandione derivatives are known to inhibit vitamin K-mediated gamma-carboxylation of precursor proteins, which is critical for the formation of clotting factors. This inhibition results in anticoagulant effects . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane-1,3-dione: A closely related compound with similar chemical properties and applications.
Anisindione: Another indandione derivative used as an anticoagulant.
Indanone: A structurally similar compound with applications in medicinal chemistry and organic synthesis.
Uniqueness
1,3-Indandione, 2-(4-(diisopropylamino)-2-butynyl)-2-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
22019-22-3 |
|---|---|
Molekularformel |
C25H28ClNO2 |
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
2-[4-[di(propan-2-yl)amino]but-2-ynyl]-2-phenylindene-1,3-dione;hydrochloride |
InChI |
InChI=1S/C25H27NO2.ClH/c1-18(2)26(19(3)4)17-11-10-16-25(20-12-6-5-7-13-20)23(27)21-14-8-9-15-22(21)24(25)28;/h5-9,12-15,18-19H,16-17H2,1-4H3;1H |
InChI-Schlüssel |
MVUKXJUDCUFXMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CC#CCC1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3)C(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Ethyl-3-methyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B14706993.png)
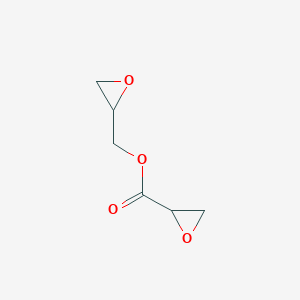
![Oxirane, [(2-propenylthio)methyl]-](/img/structure/B14707007.png)


